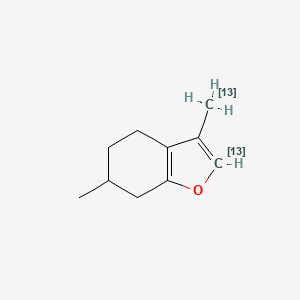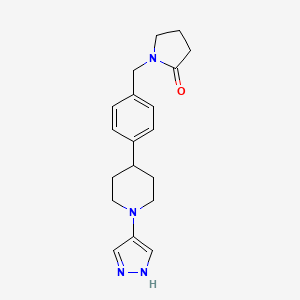
20-HETE inhibitor-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Hydroxyeicosatetraenoic acid (20-HETE) inhibitor-1 is a compound that selectively inhibits the synthesis of 20-HETE, a potent vasoactive eicosanoid. 20-HETE plays a crucial role in regulating vascular tone, endothelial function, and blood pressure. It is involved in various physiological and pathological processes, including hypertension, atherosclerosis, and ischemia-induced angiogenesis .
Preparation Methods
The synthesis of 20-HETE inhibitor-1 involves several steps. One of the common synthetic routes includes the reaction of N-hydroxy-N’-(4-butyl-2-methylphenyl)-formamidine with specific reagents under controlled conditions. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
20-HETE inhibitor-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
20-HETE inhibitor-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of 20-HETE synthesis and its effects on various biochemical pathways. In biology, it is used to investigate the role of 20-HETE in cellular processes such as cell proliferation, migration, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for treating conditions like hypertension, stroke, and myocardial infarction. In industry, it is used in the development of new drugs and therapeutic agents targeting the 20-HETE pathway .
Mechanism of Action
20-HETE inhibitor-1 exerts its effects by selectively inhibiting the enzyme cytochrome P450 4A, which is responsible for the synthesis of 20-HETE from arachidonic acid. By inhibiting this enzyme, this compound reduces the levels of 20-HETE, thereby modulating its effects on vascular tone, endothelial function, and blood pressure. The molecular targets involved include the cytochrome P450 4A enzyme and the G-protein-coupled receptor GPR75 .
Comparison with Similar Compounds
20-HETE inhibitor-1 is unique in its high selectivity and potency in inhibiting 20-HETE synthesis. Similar compounds include HET0016, which also inhibits 20-HETE synthesis but with different selectivity and potency profiles. Other similar compounds include synthetic 20-HETE agonist analogues like 20-5,14-HEDE and 20-5,14-HEDGE, and 20-HETE receptor blockers like AAA and 20-SOLA .
Properties
Molecular Formula |
C19H24N4O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[[4-[1-(1H-pyrazol-4-yl)piperidin-4-yl]phenyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H24N4O/c24-19-2-1-9-23(19)14-15-3-5-16(6-4-15)17-7-10-22(11-8-17)18-12-20-21-13-18/h3-6,12-13,17H,1-2,7-11,14H2,(H,20,21) |
InChI Key |
RLTAZVHOKWJQPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C3CCN(CC3)C4=CNN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


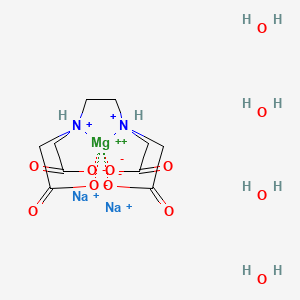
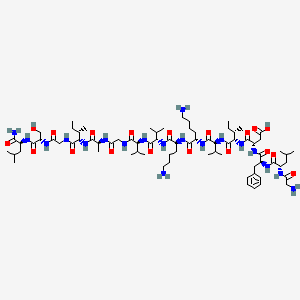

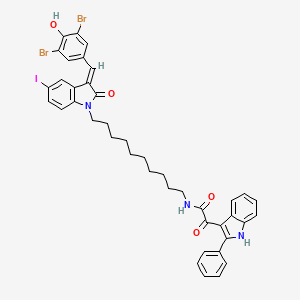
![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)
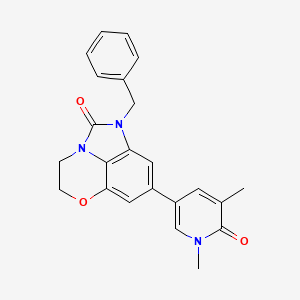

![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)

![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
